molecular formula C10H8ClFN2O B2884688 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide CAS No. 2093530-52-8

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide

Cat. No. B2884688
CAS RN: 2093530-52-8
M. Wt: 226.64
InChI Key: GAYNIKAWCFVREE-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential use in scientific research. CFM-2 belongs to a class of compounds called benzamides, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves its interaction with ion channels, specifically TRPA1 and P2X7. This compound has been shown to selectively activate TRPA1, leading to an influx of calcium ions into cells. This influx of calcium ions can trigger a variety of downstream signaling pathways. This compound has also been shown to inhibit the function of the P2X7 receptor, which is involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is its selectivity for TRPA1 and P2X7. This selectivity allows researchers to study the function of these ion channels without affecting other channels. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations.

Future Directions

There are several potential future directions for research involving 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and reduced toxicity. Another area of interest is the use of this compound in animal models of pain and inflammation to further study its potential therapeutic effects. Finally, this compound could be used as a tool for studying the function of other ion channels and receptors.

Synthesis Methods

The synthesis of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves a series of chemical reactions starting with 4-fluoro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting compound is chlorinated to produce 2-chloro-4-fluoro-5-methylbenzamide. The cyano group is then added to the amide nitrogen, resulting in the final compound, this compound.

Scientific Research Applications

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a tool for studying the function of the TRPA1 ion channel. TRPA1 is a protein that is involved in pain sensation, and this compound has been shown to selectively activate this channel. This compound has also been studied for its potential use as a tool for studying the function of other ion channels, such as the P2X7 receptor.

properties

IUPAC Name

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6-4-7(8(11)5-9(6)12)10(15)14-3-2-13/h4-5H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYNIKAWCFVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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